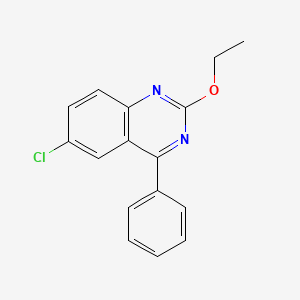

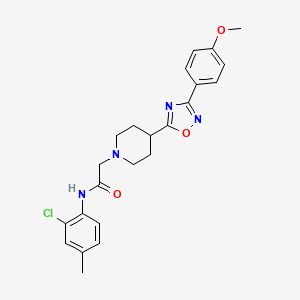

![molecular formula C23H26O3S B2927286 4-(4-Cyclohexylphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid CAS No. 301193-74-8](/img/structure/B2927286.png)

4-(4-Cyclohexylphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Cyclohexylphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid, also known as 4-CPA, is an important compound in the field of chemical synthesis and scientific research. It is a relatively new compound that has recently been discovered and studied due to its potential applications in the laboratory. 4-CPA has been used for a variety of purposes, including synthesis of other compounds, as a catalyst in organic reactions, and as a reagent in biochemical and physiological studies.

Applications De Recherche Scientifique

Stereodirecting Elements in Cyclisation Reactions

Stereoselective cyclisations involving similar compounds have been explored to produce enantiomerically pure bicyclic sulfones and sulfoxides. These reactions proceed via planar ester enol(ate) intermediates, demonstrating the compound's role in facilitating stereoselective synthesis (Betts et al., 1999).

Reaction with Thiols

Reactions of aziridinecarboxylic acids with thiols, producing β-amino acid derivatives, exemplify the compound's utility in synthesizing sulfur-substituted amino acids, which are valuable in peptide synthesis (Hata & Watanabe, 1987).

Catalysis in Synthesis

The compound has been implicated in catalytic processes, such as the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), highlighting its potential as a recyclable catalyst in organic synthesis (Tayebi et al., 2011).

Xenobiotic Degradation

A study on Novosphingobium resinovorum SA1, a bacterium capable of degrading sulfanilic acid, reveals potential environmental applications for compounds involving sulfanyl groups, indicating their role in bioremediation and xenobiotic degradation pathways (Hegedűs et al., 2017).

Radical Cyclization in Heterocycle Synthesis

Radical cyclization reactions involving sulfanyl radicals present methodologies for constructing cyclic β-amino acids, demonstrating the compound's utility in creating complex heterocyclic structures (Miyata et al., 2002).

Propriétés

IUPAC Name |

4-(4-cyclohexylphenyl)-2-(4-methylphenyl)sulfanyl-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O3S/c1-16-7-13-20(14-8-16)27-22(23(25)26)15-21(24)19-11-9-18(10-12-19)17-5-3-2-4-6-17/h7-14,17,22H,2-6,15H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRUXOCQSJAEKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC(CC(=O)C2=CC=C(C=C2)C3CCCCC3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Cyclohexylphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

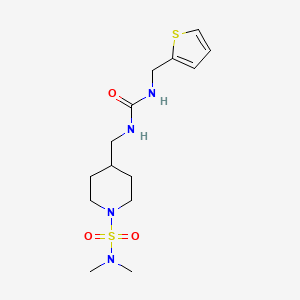

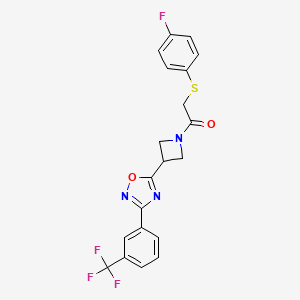

![8-fluoro-2-(6-methoxy-1H-indole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2927205.png)

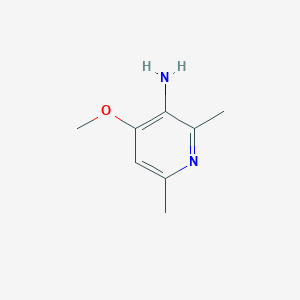

![1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2927207.png)

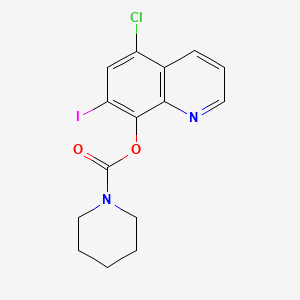

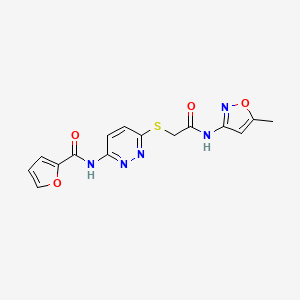

![N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2927208.png)

![2-Phenylmethoxycarbonylspiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylic acid](/img/structure/B2927213.png)

![6,8-Dichloro-3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]chromen-2-one](/img/structure/B2927214.png)

![Ethyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2927221.png)

![(Z)-4-methyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2927222.png)